TPCK
Overview
Description
It is a protease inhibitor, specifically targeting chymotrypsin and certain cysteine proteases such as caspase, papain, bromelain, and ficin . This compound is widely used in biochemical research due to its ability to irreversibly inhibit specific enzymes.
Mechanism of Action
Target of Action
TPCK primarily targets proteases , a group of enzymes that break down proteins . It is an irreversible inhibitor of chymotrypsin-like proteases . Additionally, this compound also inhibits some cysteine proteases such as caspase, papain, bromelain, or ficin .
Mode of Action
This compound interacts with its targets by forming a covalent bond with the active site of the enzyme . The chloromethyl group of this compound reacts with the active site cysteine, leading to the loss of the chlorine . In the case of chymotrypsin, this compound binds to the Histidine-57 residue in the active site .
Biochemical Pathways
This compound affects several biochemical pathways. It can disrupt PDK1 signaling to the AGC kinases, Akt, S6K1, and RSK, as well as MSK1 and MSK2 . Furthermore, this compound also inhibits superoxide production and suppresses neutrophil respiratory burst .
Pharmacokinetics
Stock solutions of this compound are stable for several months at 4°C .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. It has been shown to affect cell proliferation, apoptosis, and tumorigenesis . This compound also blocks the lipopolysaccharide (LPS)- or cytokine-induced activation of nuclear factor κB (NFκB), which, in turn, blocks the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) transcription .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is expected to be stable for at least two years when stored desiccated at -20°C . Working solutions of this compound are stable only for several hours .
Biochemical Analysis
Biochemical Properties
Tosylphenylalanyl chloromethyl ketone is an irreversible inhibitor of chymotrypsin . It also inhibits some cysteine proteases such as caspase, papain, bromelain, or ficin . It does not inhibit trypsin or zymogens . The compound is observed covalently bound in the active site of Caspase 3 .
Cellular Effects
Tosylphenylalanyl chloromethyl ketone blocks the lipopolysaccharide (LPS)- or cytokine-induced activation of nuclear factor κB (NFκB), which, in turn, blocks the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) transcription . It also affects apoptosis in human monocytic THP.1 cells .
Molecular Mechanism
The chloromethyl group of Tosylphenylalanyl chloromethyl ketone reacts with the active site cysteine to form a covalent bond with the loss of the chlorine . This compound is chosen for the chemical labeling of active histidine in enzyme analysis .
Preparation Methods
TPCK is synthetically prepared. The synthetic route involves the reaction of N-p-Tosyl-L-phenylalanine with chloromethyl ketone under specific conditions . The compound is typically obtained as a white powder with a melting point of 106-108°C . Industrial production methods involve similar synthetic routes but are scaled up to produce larger quantities.
Chemical Reactions Analysis
TPCK undergoes several types of chemical reactions, including substitution and alkylation. The chloromethyl group reacts with the active site cysteine in enzymes to form a covalent bond, resulting in the loss of chlorine . Common reagents used in these reactions include methanol, ethanol, and dimethyl sulfoxide (DMSO) . The major product formed from these reactions is the enzyme-inhibitor complex, where the enzyme is irreversibly inhibited.
Scientific Research Applications
TPCK has a wide range of scientific research applications:
Comparison with Similar Compounds
TPCK is unique in its ability to irreversibly inhibit specific proteases. Similar compounds include:
Nα-Tosyl-L-lysine chloromethyl ketone hydrochloride: Another protease inhibitor that targets different enzymes.
Phenylmethanesulfonyl fluoride: A serine protease inhibitor with a different mechanism of action.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another protease inhibitor with distinct targets and applications.
These compounds share similar structural features but differ in their specific enzyme targets and mechanisms of action.
Properties
IUPAC Name |
N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUQNUAYKLCRME-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883376 | |
Record name | Tosylphenylalanyl chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56423152 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
402-71-1 | |
Record name | Nα-Tosyl-L-phenylalanine chloromethyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosylphenylalanyl chloromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPCK | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tosylphenylalanyl chloromethyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-chloromethyl (2-phenyl-1-(p-toluenesulphonylamino)ethyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-TOSYL-L-PHENYLALANYL CHLOROMETHYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P598716LJT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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